3-(Pyridin-2-yl)piperidine-3-carbonitrile
Description
3-(Pyridin-2-yl)piperidine-3-carbonitrile is a bicyclic organic compound featuring a piperidine ring fused with a pyridine moiety and a nitrile (-C≡N) group at the 3-position. Its molecular formula is C₁₁H₁₃N₃, and its structural attributes include:
The nitrile group enhances its ability to interact with biological targets, such as enzymes involved in metabolic regulation. For example, sulfonamide derivatives of piperidine-3-carbonitrile (including the pyridinyl variant) exhibit dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes management .
Properties
IUPAC Name |
3-pyridin-2-ylpiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYSNAASQINWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile typically involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopiperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for 3-(Pyridin-2-yl)piperidine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit diverse biological activities. The synthetic routes often involve reactions such as:
- Nucleophilic substitution : The carbonitrile group can be modified to introduce various functional groups.
- Electrophilic aromatic substitution : The pyridine ring can be selectively functionalized to enhance biological activity.
Biological Applications
Ligand in Biochemical Assays
Research has indicated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile can act as a ligand for various receptors, making it valuable in biochemical assays. Its ability to bind to specific targets allows for the exploration of its pharmacological properties.
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity : Studies have shown that it may reduce pro-inflammatory cytokines in models of arthritis, suggesting a role in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that derivatives of this compound could inhibit tumor growth and induce apoptosis in cancer cell lines.
Industrial Applications
Development of Novel Materials
In addition to its biological applications, 3-(Pyridin-2-yl)piperidine-3-carbonitrile is explored for its potential in creating novel materials with specific electronic or optical properties. This includes applications in:
- Organic electronics : Its unique structure may contribute to the development of new organic semiconductors.
- Sensors : The compound's reactivity can be harnessed for sensor technology.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Organic Chemistry | Building block for complex molecules | Essential for synthesizing diverse derivatives |
| Biochemical Assays | Ligand for receptor binding | Facilitates studies on pharmacological profiles |
| Medicinal Chemistry | Anti-inflammatory and anticancer effects | Reduces cytokine levels; inhibits tumor growth |
| Industrial Applications | Development of electronic materials | Potential use in organic electronics and sensors |
Case Studies
-
Anti-inflammatory Effects
- A study demonstrated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, indicating its potential as an anti-inflammatory agent.
-
Anticancer Efficacy
- In ovarian cancer xenograft models, this compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, showcasing its potential as an anticancer therapeutic.
-
Material Science Innovations
- Research into the compound's electronic properties revealed promising results for its application in organic semiconductor technologies, paving the way for innovative material development.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-3-carbonitrile Derivatives
Sulfonamide Derivatives (e.g., Piperidine-3-carbonitrile sulfonamide)
- Structure : Similar core (piperidine-3-carbonitrile) with sulfonamide substituents.
- Activity : Demonstrated DPP-4 inhibition comparable to the antidiabetic drug Vildagliptin in silico and in vitro studies. The nitrile group enhances binding affinity to the enzyme’s active site .
- Key Difference : Sulfonamide groups improve solubility and metabolic stability compared to the parent compound .
6-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile
- Structure : Piperidine-3-carbonitrile core modified with hydroxymethyl and phenylpropyl groups.
- Molecular Formula : C₂₁H₂₅N₃O.
Pyridine-carbonitrile Derivatives
2-Aminopyridine-3-carbonitrile
- Structure: Pyridine ring with nitrile and amino groups at positions 3 and 2, respectively.
- Molecular Formula : C₆H₅N₃.
- Activity: The amino group facilitates hydrogen bonding, making it a precursor for synthesizing heterocyclic pharmaceuticals (e.g., kinase inhibitors) .
2-(Dibutylamino)pyridine-3-carbonitrile
- Structure: Pyridine-3-carbonitrile with a dibutylamino group at position 2.
- Molecular Formula : C₁₄H₂₁N₃.
Pyrrolidine-carbonitrile Derivatives
Pyrrolidine-2-carbonitrile sulfonamide
Structural and Functional Analysis Table
Key Research Findings
- Nitrile Group Impact : The -C≡N group in all compared compounds enhances electronic interactions with enzymatic targets, particularly in DPP-4 inhibition .
- Ring Size Differences : Piperidine derivatives (6-membered ring) show higher conformational stability than pyrrolidine analogs (5-membered), influencing binding kinetics .
- Substituent Effects : Bulky groups (e.g., phenylpropyl in ) increase lipophilicity, whereas polar groups (e.g., sulfonamide in ) improve aqueous solubility.
Biological Activity
3-(Pyridin-2-yl)piperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, specific therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring attached to a piperidine structure with a cyano group, which is known to influence its pharmacological properties. The presence of these functional groups allows for potential interactions with various biological targets.
The biological activity of 3-(Pyridin-2-yl)piperidine-3-carbonitrile can be attributed to several mechanisms:
- Receptor Interaction : It has been studied as a ligand for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting specific signaling proteins such as AKT and β-catenin .
- Inhibition of Drug Resistance : Research indicates that derivatives can inhibit P-glycoprotein (P-gp), thereby potentially reversing multidrug resistance in cancer therapies .
Anticancer Activity
Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising cytotoxic effects with IC50 values indicating effective concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0–10.7 | Induction of apoptosis |
| PC-3 | 13.3 | P-gp inhibition |
Pain Management
As a dual ligand for histamine H3 and sigma-1 receptors, 3-(Pyridin-2-yl)piperidine-3-carbonitrile has shown potential in managing nociceptive and neuropathic pain, suggesting its utility in treating chronic pain conditions .
Case Studies
-
Induction of Apoptosis in Cancer Cells :
A study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. The release of cytochrome c was significantly increased, leading to cell death in MCF-7 cells without altering death receptor protein levels . -
Multidrug Resistance Reversal :
In vitro studies indicated that the compound could effectively inhibit P-gp function, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential role in improving the efficacy of existing cancer treatments .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 3-(Pyridin-2-yl)piperidine-3-carbonitrile are crucial for its therapeutic application:
- Absorption and Distribution : Compounds with similar structures typically exhibit good absorption characteristics and the ability to cross biological membranes effectively .
- Metabolism : The compound undergoes typical metabolic pathways including oxidation and reduction, which can lead to various derivatives with distinct biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
